Side-Chain Stability: Avoiding the 20% α-Fmoc Loss Associated with Alloc Deprotection
A key differentiator for Fmoc-L-Orn(Z)-OH is the stability of its Z protecting group compared to the Alloc group. While the Z group is stable to the piperidine conditions used for Fmoc removal, the removal of an Alloc group on an ornithine side chain generates a highly basic free amine. This in situ base can prematurely cleave adjacent Fmoc protecting groups, a side reaction that has been quantified to remove up to 20% of the α-Fmoc groups present, leading to sequence deletions and significantly reduced yield and purity [1]. Fmoc-L-Orn(Z)-OH is entirely free from this side reaction.
| Evidence Dimension | Side-reaction: Premature α-Fmoc removal during side-chain deprotection |
|---|---|
| Target Compound Data | 0% α-Fmoc removal (no side reaction observed) |
| Comparator Or Baseline | Fmoc-Orn(Alloc)-OH |
| Quantified Difference | Up to 20% α-Fmoc removal for the Alloc analog; 0% for Z analog. |
| Conditions | Standard Fmoc-SPPS protocols involving piperidine for iterative Fmoc deprotection. |
Why This Matters
This ensures higher crude peptide purity and yield, which is critical for downstream purification, analytical characterization, and cost-effective procurement for complex syntheses.
- [1] Isidro-Llobet, A., et al. Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains: prevention of undesired α-Fmoc removal and application to the synthesis of cyclic peptides. Tetrahedron Letters, 2005, 46(45), 7733-7736. View Source
